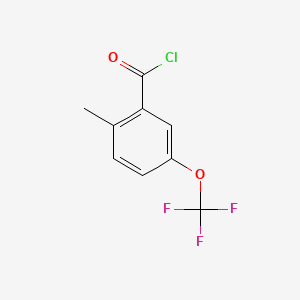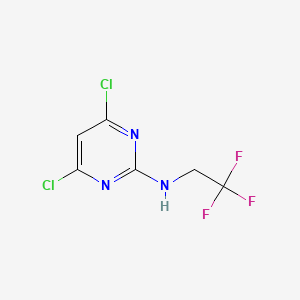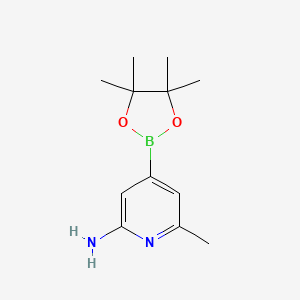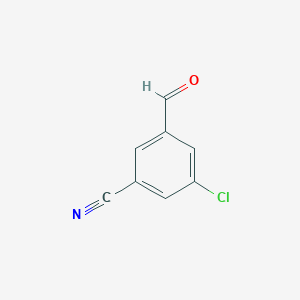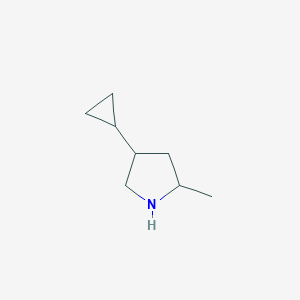
4-Cyclopropyl-2-methylpyrrolidine
Overview
Description
4-Cyclopropyl-2-methylpyrrolidine is a chemical compound . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-Cyclopropyl-2-methylpyrrolidine involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-2-methylpyrrolidine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures .Chemical Reactions Analysis
The chemical reactions involving 4-Cyclopropyl-2-methylpyrrolidine are complex and involve various factors. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropyl-2-methylpyrrolidine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Chemical Stability and Antidepressant Potential
A systematic structure-activity relationship investigation highlighted a 3-pyridyl ether scaffold with a cyclopropane-containing side chain, identifying several novel nicotinic ligands with improved chemical stability. The N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy, indicating the potential of cyclopropyl-2-methylpyrrolidine derivatives in developing antidepressants targeting α4β2-nicotinic acetylcholine receptors (Zhang et al., 2013).
Synthetic Routes to 2-Cyanopyrrolidines
The reactivity of cyclopropyl ketones with 2-methyl-2-((1-phenylethyl)amino)propanenitrile was investigated, leading to a convenient route to 2-cyanopyrrolidines. This method highlights the versatile use of cyclopropyl-containing compounds in synthetic organic chemistry (Grygorenko et al., 2007).
Organocatalysis by L-Proline Derivatives
Densely substituted L-proline esters, structurally related to 4-cyclopropyl-2-methylpyrrolidine, were used as catalysts for asymmetric Michael additions. This study demonstrates the role of cyclopropyl-containing compounds in modulating asymmetric quimioselective reactions (Ruiz-Olalla et al., 2015).
Antibacterial Activity of Cyclopropyl Derivatives
Research on 8-methoxyquinolones with 3-amino-4-methylpyrrolidines highlighted the potent antibacterial activity of these compounds, suggesting the importance of cyclopropyl and pyrrolidine derivatives in developing new antibacterial agents (Kawakami et al., 2000).
Selective Cannabinoid CB2 Receptor Agonist
3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101), a novel selective cannabinoid CB2 receptor agonist, showcased the utility of cyclopropyl derivatives in medicinal chemistry, particularly for conditions like nephrotoxicity (Mukhopadhyay et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-cyclopropyl-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFENVUACYXUJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



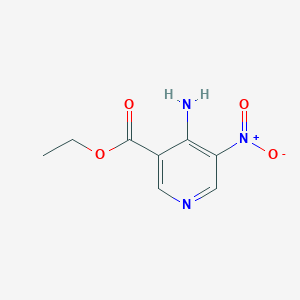
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)
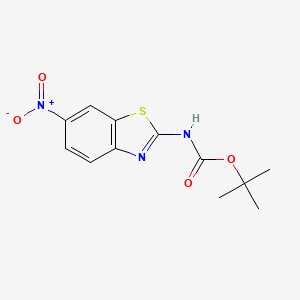
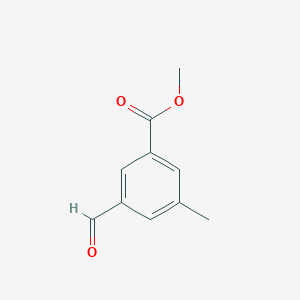
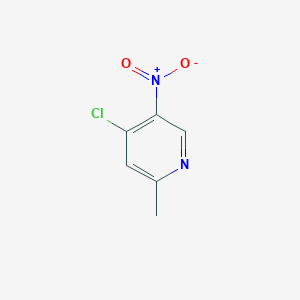
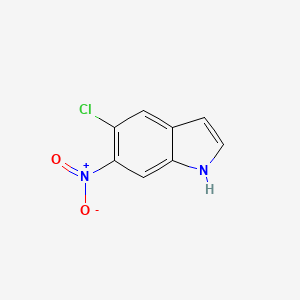
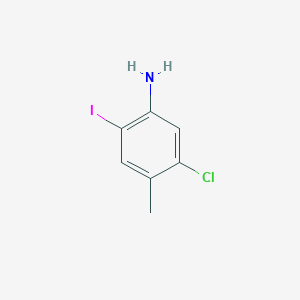
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
